molecular formula C7H6O4 B1355209 Methyl 5-formyl-2-furoate CAS No. 5904-71-2

Methyl 5-formyl-2-furoate

Cat. No. B1355209
CAS RN: 5904-71-2
M. Wt: 154.12 g/mol
InChI Key: KDPOOUQFAUOHHX-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-furoate” is an organic compound that belongs to the class of furan derivatives . It consists of a furan ring with a formyl group (-CHO) attached at the 5-position and a methyl ester group (-COOCH3) at the 2-position . The molecular formula is C7H6O4, with an average mass of 154.120 Da and a monoisotopic mass of 154.026611 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-formyl-2-furoate” consists of a furan ring with a formyl group (-CHO) attached at the 5-position and a methyl ester group (-COOCH3) at the 2-position . The molecular formula is C7H6O4 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-formyl-2-furoate” are not available, furans with suitable substituents in the 2-positions may undergo transformations into other systems with aromatic character .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-furoate” has a molecular formula of C7H6O4, an average mass of 154.120 Da, and a monoisotopic mass of 154.026611 Da .

Scientific Research Applications

Catalytic Applications

Methyl 5-formyl-2-furoate is utilized in palladium-catalyzed direct arylation processes. For instance, it can undergo regioselective arylation with aryl bromides, forming methyl 5-aryl-2-furoates without decarboxylation. These compounds are valuable in synthesizing mono- or poly-arylated furans, which have wide applications in organic synthesis (Fu & Doucet, 2011).

Synthesis of Insecticidal Esters

Methyl 5-formyl-2-furoate is used as an intermediate in the synthesis of insecticidal esters. The process involves chloromethylation followed by a Friedel–Crafts reaction, yielding 5-aralkyl-3-furoates, which are crucial in developing effective insecticides (Elliott, Janes, & Pearson, 1971).

Oxidative Esterification

Methyl 5-formyl-2-furoate can be obtained through the oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural. This process uses Cox Oy -N@C catalysts, showing high yield and selectivity under optimized conditions. This method is significant in the valorization of biomass-derived chemicals (Deng et al., 2014).

Organic Synthesis

In organic synthesis, methyl 5-formyl-2-furoate is used to prepare various derivatives, like methyl 5-acetyl-2-furoate, through specific oxidation and esterification processes. These derivatives are essential in exploring novel organic compounds with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).

Chemical Transformations and Spectroscopy

Methyl 5-formyl-2-furoate undergoes various chemical transformations, like esterification and Birch reduction, yielding compounds with unique spectroscopic properties. These transformations and the resultant compounds are crucial in developing new materials and understanding chemical behavior (Masamune, Ono, & Matsue, 1975).

Catalytic Heteroarylations

The compound is also used in palladium-catalyzed direct heteroarylations of heteroaromatics, serving as a reagent to synthesize biheteroaryls. These processes are significant in organic synthesis and drug development (Fu, Zhao, Bruneau, & Doucet, 2012).

Chemical Reactions and Bioactivity

In the realm of bioactive molecules, methyl 5-formyl-2-furoate is used in synthesizing compounds with potential antiplatelet activity. The process starts with methyl 2-furoate, leading to various chemical reactions, eventually producing derivatives with potential biological activities. This highlights its role in medicinal chemistry and drug discovery (湯先佑, 2006).

Ring Formation in Organic Chemistry

Methyl 5-formyl-2-furoate plays a critical role in the thermal and photochemical decompositions leading to novel ring formations. This is significant in understanding reaction mechanisms and in designing new synthetic pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).

Catalyst Development for Biomass Valorization

It is also involved in the development of catalysts for the valorization of biomass. For instance, the synthesis of methyl 2-furoate, an important product for flavor and fragrance industries, can be achieved using novel mesoporous catalysts (Radhakrishnan et al., 2017).

Biomass Transformation and Fine Chemical Synthesis

Methyl 5-formyl-2-furoate is used in biomass transformation processes, particularly in synthesizing alkyl 5-benzyl-2-furoates, which serve as intermediates for fine chemicals. This underscores its importance in green chemistry and sustainable chemical production (Arias, Climent, Corma, & Iborra, 2016).

Reductive Cleavage and Spectroscopy

The compound is involved in processes like reductive cleavage and esterification, yielding derivatives with interesting spectroscopic properties. These properties are vital for applications in materials science and spectroscopic analysis (Masamune, Ono, & Matsue, 1975).

Safety And Hazards

While specific safety and hazard information for “Methyl 5-formyl-2-furoate” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemicals . Use of personal protective equipment and ensuring adequate ventilation is also advised .

properties

IUPAC Name

methyl 5-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOOUQFAUOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484260
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formylfuran-2-carboxylate

CAS RN

5904-71-2
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylfuran-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Formyl-2-furancarboxylic acid (5 g, 35.7 mmol) was dissolved in acetone (100 mL), and trimethylsilyl-diazomethane/2M hexane solution (23.2 mL, 46.4 mmol) was slowly added dropwise at room temperature. After stirring at room temperature for 10 minutes, the solvent was evaporated under reduced pressure to give 5-formyl-2-furancarboxylic acid methyl ester as a crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MS Feather, JF Harris - The Journal of Organic Chemistry, 1966 - ACS Publications
… Methyl 5-formyl-2-furoate appeared after 0.5 hr and reached a maximum concentration after … The residue crystallizedreadily to give 600 mg (17.4%) of methyl 5-formyl-2-furoate, which …
Number of citations: 47 pubs.acs.org
F van der Klis, J van Haveren, DS van Es… - …, 2017 - Wiley Online Library
… The resulting methyl 5-formyl-2-furoate was obtained as a red–brown oil. This red–brown oil tended to crystallize within a few minutes after cooling to RT. The products were analyzed …
S Dutta, S De, B Saha - ChemPlusChem, 2012 - Wiley Online Library
… At higher temperatures, the hydroxymethyl group is further oxidized into the aldehyde to form methyl 5-formyl-2-furoate (MFF) and finally oxidatively esterified to give FDMC (Scheme 3). …
DK Mishra, JK Cho, Y Yi, HJ Lee, YJ Kim - Journal of Industrial and …, 2019 - Elsevier
… On further increasing the time, it could be observed that HMMF as an intermediate gradually converted to methyl 5-formyl-2-furoate (MFF) at a slower rate. Moreover, MFF as another …
Number of citations: 26 www.sciencedirect.com
Y Jiang, AJJ Woortman, GORA van Ekenstein… - Polymer …, 2015 - pubs.rsc.org
… might be originated from the impurity methyl 5-formyl-2-furoate consisting in the starting material … of impurity of methyl 5-formyl-2-furoate in DMFDCA, which cannot be detected by NMR. …
Number of citations: 139 pubs.rsc.org
A Kumar, AS Chauhan, R Bains, P Das - Organic & Biomolecular …, 2023 - pubs.rsc.org
… )furan and methyl-5-(hydroxymethyl)furan-2-carboxylate were tested using the same reaction protocol, interestingly, the oxidised products 5-HMF and methyl-5-formyl-2-furoate were …
Number of citations: 3 pubs.rsc.org
WS Schlotzhauer, OT Chortyk - Journal of analytical and applied pyrolysis, 1987 - Elsevier
… sole gaseous product, and a series of volatile furan derivatives: furan, 2-methylfuran, methylpyruvate, 2-furaldehyde, methyl-2-furoate, 5methyl-2-furaldehyde, methyl-5-formyl-2-furoate, …
Number of citations: 80 www.sciencedirect.com
MS Feather, JF Harris - Advances in carbohydrate chemistry and …, 1973 - Elsevier
… 90 seconds at 60” and, on using 10 g of ~-arubino-5-hexulosonic (“5-keto-~-galactonic”) acid as the starting material, they isolated 700 mg of 74, as crystalline methyl 5-formyl-2-furoate. …
Number of citations: 304 www.sciencedirect.com
N Prado-Jaramillo, M Estarrón-Espinosa… - LWT-Food Science and …, 2015 - Elsevier
Samples obtained during 8 stages of Tequila's production process were analyzed to follow generation and/or disappearance of minor volatile compounds. Volatile compounds were …
Number of citations: 33 www.sciencedirect.com
H Li, Q Zhang, PS Bhadury… - Current Organic Chemistry, 2014 - ingentaconnect.com
Biomass derived carbohydrates and related raw materials are the most abundant renewable resources available which have great potential as bio-fuels and chemical building blocks …
Number of citations: 53 www.ingentaconnect.com

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